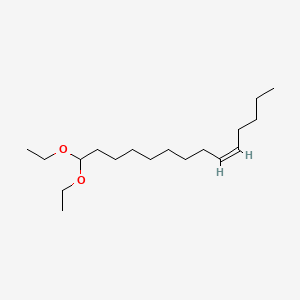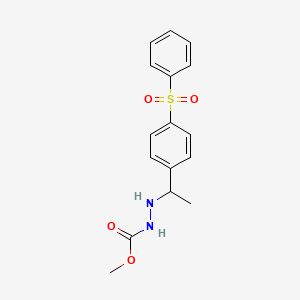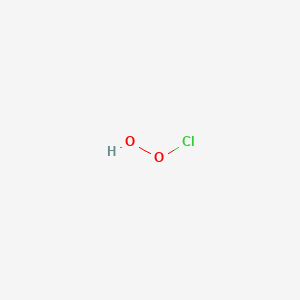![molecular formula C9H14N4O3 B14478791 2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide CAS No. 71063-20-2](/img/structure/B14478791.png)
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide is a chemical compound with a complex structure that includes cyano, ethyl, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar cyano and amide functionalities.
N-Cyanoacetylurea: Another related compound with cyano and urea groups.
Uniqueness
2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71063-20-2 |
|---|---|
Fórmula molecular |
C9H14N4O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
[[1-cyano-2-(ethylamino)-2-oxoethylidene]amino] N-propylcarbamate |
InChI |
InChI=1S/C9H14N4O3/c1-3-5-12-9(15)16-13-7(6-10)8(14)11-4-2/h3-5H2,1-2H3,(H,11,14)(H,12,15) |
Clave InChI |
SVWZNTGSDNNSGM-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)ON=C(C#N)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)




![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)



![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)

